

TT-10 as a potential therapeutic agent for myocardial infarction

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TT-10: A Novel Small Molecule for Myocardial Infarction Therapy An In-depth Technical Guide on a Promising Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TT-10**, a novel small-molecule compound showing significant promise as a therapeutic agent for myocardial infarction (MI). **TT-10**, with the chemical formula C₁₁H₁₀FN₃OS₂, has been identified as a potent activator of the Hippo/Yap signaling pathway, a critical regulator of cell proliferation and survival.[1] This document details the mechanism of action of **TT-10**, summarizes key preclinical findings, provides detailed experimental protocols from pivotal studies, and presents quantitative data in a structured format to facilitate analysis and future research.

Mechanism of Action: Activation of the Hippo/Yap Signaling Pathway

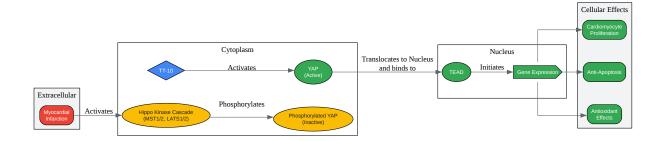
TT-10's therapeutic potential stems from its ability to modulate the Hippo signaling pathway, which plays a crucial role in organ size control and tissue regeneration.[2][3] In the context of cardiac muscle, the Hippo pathway is typically active in adult cardiomyocytes, suppressing their



proliferation. **TT-10** acts as an activator of Yes-associated protein (YAP), a key downstream effector of the Hippo pathway.[2][3][4]

By activating YAP, **TT-10** promotes its translocation into the nucleus, where it interacts with transcription factors to stimulate the expression of genes that drive cardiomyocyte proliferation and cell cycle re-entry.[2][4] This targeted action on a fundamental biological pathway offers a novel strategy for regenerating heart muscle tissue damaged by myocardial infarction.

Beyond its proliferative effects, **TT-10** has also demonstrated significant antioxidant and anti-apoptotic properties in cardiac cells.[1] This multi-faceted mechanism of action—promoting the birth of new cardiomyocytes while protecting existing ones from stress-induced death—positions **TT-10** as a compelling candidate for comprehensive cardiac repair.



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Caption: TT-10's mechanism of action via the Hippo/Yap signaling pathway.

Preclinical Evidence: In Vitro and In Vivo Studies

Preclinical studies have provided robust evidence for the therapeutic efficacy of **TT-10** in models of myocardial infarction.



In Vitro Studies

In cultured human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), **TT-10** has been shown to:

- Promote Cell Cycle Re-entry: Treatment with TT-10 led to a significant increase in the
 expression of markers for cell proliferation (Ki67), S-phase (BrdU incorporation), and Mphase (phospho-histone H3).
- Reduce Apoptosis: TT-10 treatment significantly decreased the rate of apoptosis in cardiomyocytes subjected to stress.
- Enhance Yap Activation: The proportion of cardiomyocytes with nuclear-localized YAP was significantly increased following **TT-10** administration, confirming its mechanism of action.[2]

In Vivo Studies in a Mouse Model of Myocardial Infarction

Initial in vivo studies involving intraperitoneal injections of **TT-10** in a mouse model of MI demonstrated early promise, with increased cardiomyocyte proliferation and a reduction in infarct size at one week. However, these benefits were not sustained, and cardiac function deteriorated at later time points. This observation led to the hypothesis that a sustained-release formulation of **TT-10** could offer improved therapeutic outcomes.

Subsequent studies utilized poly-lactic-co-glycolic acid (PLGA) nanoparticles to achieve slow and localized delivery of **TT-10** to the infarcted myocardium. This approach yielded significantly better and more durable results:

- Improved Cardiac Function: Intramyocardial injection of **TT-10**-loaded nanoparticles resulted in a stable and significant improvement in cardiac function from one to four weeks post-MI.
- Reduced Infarct Size: At four weeks, the infarct size in mice treated with TT-10 nanoparticles
 was significantly smaller compared to control groups.
- Sustained Cardiomyocyte Proliferation: The nanoparticle delivery system led to a sustained increase in cardiomyocyte proliferation and nuclear YAP abundance in the infarct border zone.



 Decreased Apoptosis: A reduction in cardiomyocyte apoptosis was also observed in the nanoparticle-treated group.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **TT-10**.

Table 1: In Vitro Effects of TT-10 on Human iPSC-

Cardiomyocytes

Parameter	Control	TT-10 (10 µM)	Fold Change
Ki67-positive cells (%)	1.2 ± 0.3	5.8 ± 0.7	~4.8x
BrdU-positive cells (%)	1.5 ± 0.4	6.2 ± 0.9	~4.1x
PH3-positive cells (%)	0.8 ± 0.2	4.5 ± 0.6	~5.6x
TUNEL-positive cells (%)	15.2 ± 2.1	7.1 ± 1.3	~0.5x
Nuclear YAP-positive cells (%)	22.5 ± 3.5	68.3 ± 5.1	~3.0x

Data are presented as mean \pm standard deviation. Data are adapted from the JCI Insight publication.

Table 2: In Vivo Efficacy of TT-10 Nanoparticles in a Mouse MI Model (4 weeks post-treatment)



Parameter	Saline Control	Empty Nanoparticles	TT-10 Solution	TT-10 Nanoparticles
Cardiac Function				
Ejection Fraction (%)	28.5 ± 3.1	29.1 ± 2.8	32.4 ± 3.5	45.2 ± 4.1
Fractional Shortening (%)	14.2 ± 1.8	14.8 ± 1.5	16.5 ± 2.0	23.1 ± 2.5
Infarct Size				
Infarct Size (% of LV)	45.8 ± 5.2	44.9 ± 4.9	40.1 ± 4.5	25.3 ± 3.8
Cellular Effects (1 week)				
Ki67+ Cardiomyocytes (%)	1.1 ± 0.4	1.3 ± 0.5	2.5 ± 0.7	7.8 ± 1.1
Nuclear YAP+ Cardiomyocytes (%)	18.7 ± 2.9	20.1 ± 3.2	35.4 ± 4.1	72.5 ± 6.3*

*p < 0.05 compared to all other groups. Data are presented as mean \pm standard deviation. LV = Left Ventricle. Data are adapted from the JCI Insight publication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of TT-10-Loaded PLGA Nanoparticles

- Emulsification: A solution of **TT-10** (1 mg) and PLGA (10 mg) in dichloromethane (1 mL) is emulsified in a 2% polyvinyl alcohol (PVA) solution (4 mL) using a probe sonicator.
- Solvent Evaporation: The resulting oil-in-water emulsion is stirred for 4 hours at room temperature to allow for the evaporation of dichloromethane and the formation of solid



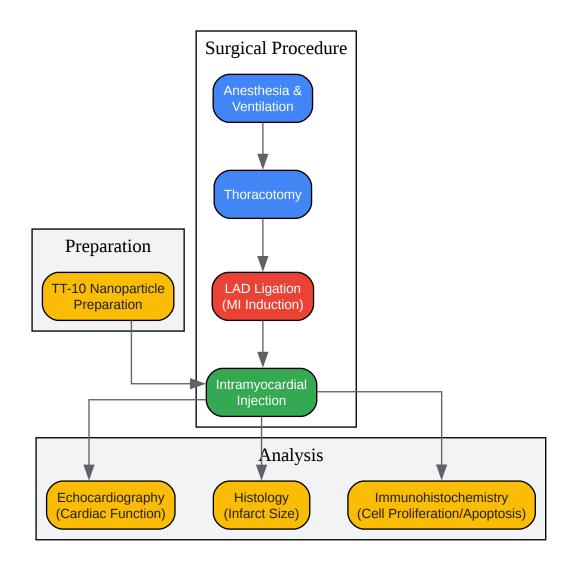
nanoparticles.

- Purification: The nanoparticles are collected by centrifugation, washed three times with deionized water to remove excess PVA and unloaded TT-10, and then lyophilized.
- Characterization: The size, polydispersity, and zeta potential of the nanoparticles are determined by dynamic light scattering. The encapsulation efficiency and drug loading are quantified using UV-Vis spectrophotometry.

Mouse Model of Myocardial Infarction and Treatment Administration

- Animal Model: Adult male C57BL/6 mice (8-10 weeks old) are used.
- Anesthesia and Ventilation: Mice are anesthetized with isoflurane and mechanically ventilated.
- Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction.
- Treatment Administration: Immediately after ligation, a total volume of 10 μL of either saline, empty nanoparticles, TT-10 solution (10 μg), or TT-10-loaded nanoparticles (containing 10 μg of TT-10) is injected into the infarct border zone at two different sites.
- Post-operative Care: The chest is closed, and the animals are allowed to recover with appropriate analgesic care.





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